![molecular formula C26H23Cl2N5O3S B11672223 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, dichlorophenyl, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits promising antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
In silico molecular docking studies have suggested that this compound may act as an inhibitor of key enzymes involved in inflammatory processes. Its anti-inflammatory potential makes it a candidate for further development in treating inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that optimize reaction conditions for maximum yield and purity. The ability to modify the compound's structure allows for the development of derivatives with enhanced biological activities .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. Results indicated significant inhibition zones compared to control groups, demonstrating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Mechanisms
In another study focusing on its anticancer properties, researchers treated different cancer cell lines with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, indicating effective anticancer activity.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-(4-chlorophenyl)methylidene]acetohydrazide: Shares structural similarities but differs in the substitution pattern on the phenyl ring.
3,4-Dichlorophenylhydrazine hydrochloride: Contains the dichlorophenyl group but lacks the triazole and dimethoxyphenyl components.
Uniqueness
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
The compound has the following molecular formula: C26H23Cl2N5O. Its structure features a triazole ring and a hydrazide moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted acetohydrazides and triazole precursors. The process is characterized by careful selection of reagents to ensure high yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against Cancer Cell Lines :
- MCF-7 (breast cancer) : IC50 values reported around 6.52 µM.
- SiHa (cervical cancer) : IC50 values as low as 3.60 µM.
- PC-3 (prostate cancer) : IC50 values reaching 2.97 µM.
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells (HEK-293T) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed moderate to significant activity against various bacterial strains:
Microorganism | Activity |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Significant |
Klebsiella pneumoniae | Moderate |
Candida albicans | Moderate |
These results indicate potential therapeutic applications in treating infections caused by these pathogens .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated:
- Cholinesterase Inhibition : Similar compounds have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
- BChE IC50 : Approximately 46.42 µM.
- AChE IC50 : Approximately 157.31 µM.
This suggests that the compound could be explored for neuroprotective effects .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Cancer Cell Lines : A study demonstrated that triazole derivatives exhibited selective cytotoxicity towards cancer cells compared to normal cells, supporting the potential use of this compound in targeted cancer therapies .
- Antimicrobial Screening : In vitro testing against a panel of microbial strains revealed that compounds with similar structures displayed significant antibacterial and antifungal activities .
Q & A
Q. Basic: What experimental methods are recommended to confirm the structural integrity of this compound post-synthesis?
To validate the structure, employ a combination of elemental analysis (CHNS) to verify empirical composition (e.g., using a Vario MICRO CHNS analyzer) , NMR spectroscopy (¹H/¹³C) to assign proton and carbon environments (e.g., hydrazide C=O at ~160-170 ppm in ¹³C NMR), and IR spectroscopy to identify functional groups like C=S (thioether, ~650 cm⁻¹) and triazole rings . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity .
Q. Advanced: How can researchers optimize synthetic yield using computational or statistical methodologies?
Adopt Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, solvent, catalyst loading) and identify synergistic effects . For complex systems, Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can efficiently navigate high-dimensional parameter spaces, reducing experimental iterations by up to 70% compared to manual approaches . Flow-chemistry platforms (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction kinetics and scalability .
Q. Basic: Which spectroscopic techniques are critical for characterizing the hydrazide and triazole-thioether moieties?
- IR spectroscopy : Detect the hydrazide C=O stretch (~1640-1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- ¹H NMR : Assign the hydrazide NH proton (δ ~9-11 ppm, broad) and aromatic protons from dichlorophenyl/dimethoxyphenyl groups (δ ~6.5-7.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the sulfanyl-acetohydrazide backbone .
Q. Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?
Contradictions may arise from tautomerism (e.g., keto-enol forms in hydrazides) or dynamic stereochemistry. Resolve discrepancies by:
- Cross-validating with 2D NMR (e.g., COSY, NOESY) to confirm proton-proton correlations .
- Conducting variable-temperature NMR to assess conformational flexibility .
- Re-examining crystallization conditions (e.g., solvent polarity) to stabilize a dominant conformer for X-ray analysis .
Q. Basic: What solvent systems are optimal for synthesizing this compound?
Select solvents based on polarity and compatibility with reactive intermediates:
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the triazole-thioether group .
- Avoid protic solvents if intermediates are moisture-sensitive. For acid-catalyzed steps (e.g., hydrazone formation), use ethanol or methanol with catalytic HCl .
Q. Advanced: How can AI-driven molecular docking predict bioactivity, and what validation is required?
Q. Basic: What purity assessment methods are recommended post-synthesis?
- HPLC with a C18 column (UV detection at λ = 254 nm) to quantify impurities (<1% area).
- Melting point analysis to detect polymorphic variations .
- TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and isolate intermediates .
Q. Advanced: What is the mechanistic role of the triazole-thioether group in reactivity or bioactivity?
The triazole-thioether moiety acts as a hydrogen-bond acceptor (N atoms) and nucleophilic site (S atom), enabling interactions with metalloenzymes or redox-active targets . DFT studies suggest electron-withdrawing substituents (e.g., dichlorophenyl) enhance electrophilicity at the hydrazide carbonyl, facilitating covalent adduct formation .
Q. Basic: How can researchers assess the compound’s stability under varying pH or temperature conditions?
- Thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for triazoles) .
- pH stability studies (1-14 range) with UV-Vis monitoring of hydrazide hydrolysis (~240 nm absorbance loss) .
Q. Advanced: How can QSAR models optimize bioactivity while minimizing synthetic complexity?
Properties
Molecular Formula |
C26H23Cl2N5O3S |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23Cl2N5O3S/c1-16(17-9-11-20(27)21(28)13-17)29-30-24(34)15-37-26-32-31-25(33(26)19-7-5-4-6-8-19)18-10-12-22(35-2)23(14-18)36-3/h4-14H,15H2,1-3H3,(H,30,34)/b29-16+ |
InChI Key |
BZZSUZTUQSKDON-MUFRIFMGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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